

# chemical reactivity of gadolinium metal with oxygen and water

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An In-Depth Technical Guide to the Chemical Reactivity of **Gadolinium** Metal with Oxygen and Water

For: Researchers, Scientists, and Drug Development Professionals

## Abstract

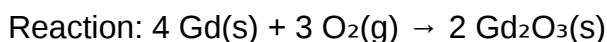
**Gadolinium** (Gd), a silvery-white rare-earth metal, exhibits significant reactivity with common atmospheric elements, primarily oxygen and water. This reactivity leads to the formation of surface layers that can passivate the metal or, under certain conditions, lead to progressive corrosion. Understanding the thermodynamics, kinetics, and mechanisms of these reactions is critical for applications ranging from materials science to the development and stability of **gadolinium**-based contrast agents (GBCAs) used in magnetic resonance imaging (MRI). This technical guide provides a comprehensive overview of the fundamental chemical interactions of **gadolinium** metal with oxygen and water, summarizing key thermodynamic and kinetic data, detailing experimental protocols for characterization, and visualizing the reaction pathways.

## Reactivity with Oxygen

Metallic **gadolinium** is relatively stable in dry air at room temperature but tarnishes readily in moist air and burns to form **gadolinium**(III) oxide ( $\text{Gd}_2\text{O}_3$ ).<sup>[1][2]</sup> The oxide layer that forms is typically loosely-adhering and can spall off, exposing fresh metal surfaces to further oxidation.<sup>[1]</sup>

## Reaction Stoichiometry and Thermodynamics

The primary reaction between **gadolinium** metal and oxygen is the formation of **gadolinium(III)** oxide, a thermodynamically highly favorable process.



The key thermodynamic parameters for the formation of **gadolinium(III)** oxide at standard conditions (298.15 K, 1 atm) are summarized in Table 1. The large negative values for the enthalpy and Gibbs free energy of formation indicate a strong driving force for this reaction.

Table 1: Thermodynamic Properties for the Formation of **Gadolinium(III)** Oxide ( $\text{Gd}_2\text{O}_3$ )

Property	Value	Units
Standard Enthalpy of Formation ( $\Delta H_f^\circ$ )	$-1821.7 \pm 2.5$	$\text{kJ}\cdot\text{mol}^{-1}$
Standard Gibbs Free Energy of Formation ( $\Delta G_f^\circ$ )	$-1735.1 \pm 2.6$	$\text{kJ}\cdot\text{mol}^{-1}$
Standard Entropy ( $S^\circ$ )	$157.1 \pm 0.2$	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$
Heat Capacity ( $C_p$ )	112.86	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$

(Data sourced and compiled from multiple thermodynamic databases and literature.[3][4][5])

## Oxidation Kinetics and Passivation

The oxidation of **gadolinium** generally follows a parabolic rate law, characteristic of a diffusion-controlled mechanism where the growth of the oxide layer is limited by the transport of ions through the existing scale.[6] However, the initial stages can be very rapid.[2]

- Low Temperature (< 400°C): A thin, passivating layer of  $\text{Gd}_2\text{O}_3$  forms. The oxidation rate is initially rapid and then slows significantly as the oxide layer thickens.[2]
- High Temperature (> 400°C): The oxidation rate increases significantly. The oxide scale is less protective, and spalling can occur, leading to continued oxidation.

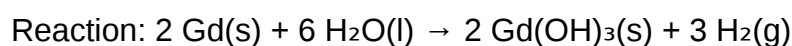
Quantitative kinetic data is highly dependent on factors such as temperature, oxygen partial pressure, and the presence of impurities. A study using X-ray Photoelectron Spectroscopy (XPS) showed that oxygen pick-up is very rapid and nearly linear with exposure up to ~15 Langmuirs (L) of O<sub>2</sub>, after which the rate slows considerably.[2]

## Reactivity with Water

**Gadolinium** is an electropositive metal that reacts with water to produce **gadolinium(III) hydroxide** (Gd(OH)<sub>3</sub>) and hydrogen gas.[1] The reaction is slow in cold water but proceeds quite quickly in hot water.[1]

## Reaction Stoichiometry and Thermodynamics

The reaction of **gadolinium** metal with water is an exothermic process that forms the highly insoluble hydroxide.



Thermodynamic data for **gadolinium(III) hydroxide** is presented in Table 2. The negative Gibbs free energy of formation confirms the spontaneity of the reaction.

Table 2: Thermodynamic Properties for the Formation of **Gadolinium(III) Hydroxide** (Gd(OH)<sub>3</sub>)

Property	Value (Calculated/Estimated)	Units
Standard Enthalpy of Formation (ΔHf°)	-1436.4	kJ·mol <sup>-1</sup>
Standard Gibbs Free Energy of Formation (ΔGf°)	-1295.8	kJ·mol <sup>-1</sup>
Standard Entropy (S°)	142	J·K <sup>-1</sup> ·mol <sup>-1</sup>
Heat Capacity (Cp)	112.86	J·K <sup>-1</sup> ·mol <sup>-1</sup>

(Data estimated using established thermochemical models and correlations for rare-earth hydroxides.[5])

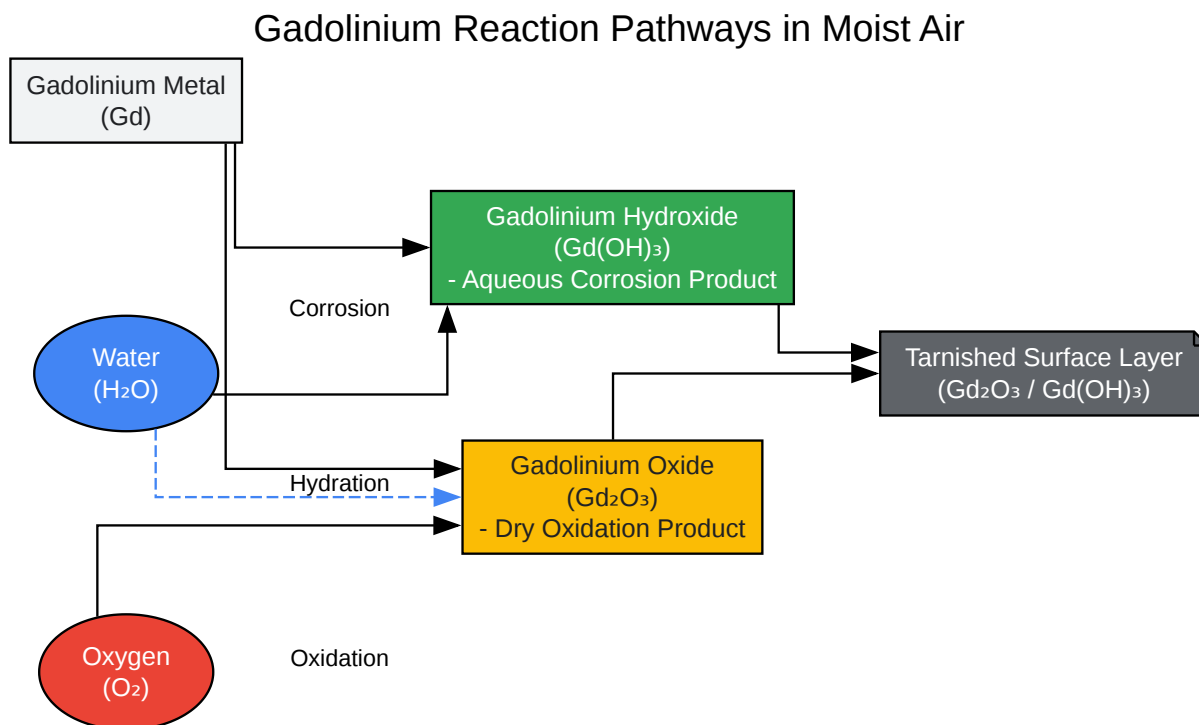
## Corrosion Kinetics

The corrosion rate of **gadolinium** in aqueous environments is influenced by temperature, pH, and the presence of dissolved ions, particularly chlorides, which can accelerate corrosion. The formation of the  $\text{Gd}(\text{OH})_3$  layer can passivate the surface and slow the reaction rate. However, this layer can be compromised in acidic conditions. One study on commercial **gadolinium** in deionized water noted significant differences in corrosion rates based on the distribution of impurities in the metal matrix.<sup>[7]</sup> The use of an inhibitor like NaOH solution was shown to successfully prevent corrosion.<sup>[7]</sup>

## Combined Effects: Reactivity in Moist Air

In practical environments, **gadolinium** is exposed to both oxygen and water vapor. It tarnishes quickly in moist air, forming a complex surface layer that may consist of both  $\text{Gd}_2\text{O}_3$  and  $\text{Gd}(\text{OH})_3$ .<sup>[1]</sup> The presence of water can accelerate the oxidation process. The interplay between these reactants determines the overall corrosion and passivation behavior.

The diagram below illustrates the reaction pathways for **gadolinium** metal when exposed to an environment containing both oxygen and water.



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Caption: Reaction pathways of **gadolinium** metal in the presence of oxygen and water.

## Experimental Protocols

Investigating the reactivity of **gadolinium** requires specialized surface-sensitive and bulk analysis techniques. Below are detailed methodologies for key experiments.

### Thermogravimetric Analysis (TGA) for Oxidation Kinetics

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is ideal for determining oxidation rates and studying reaction kinetics.

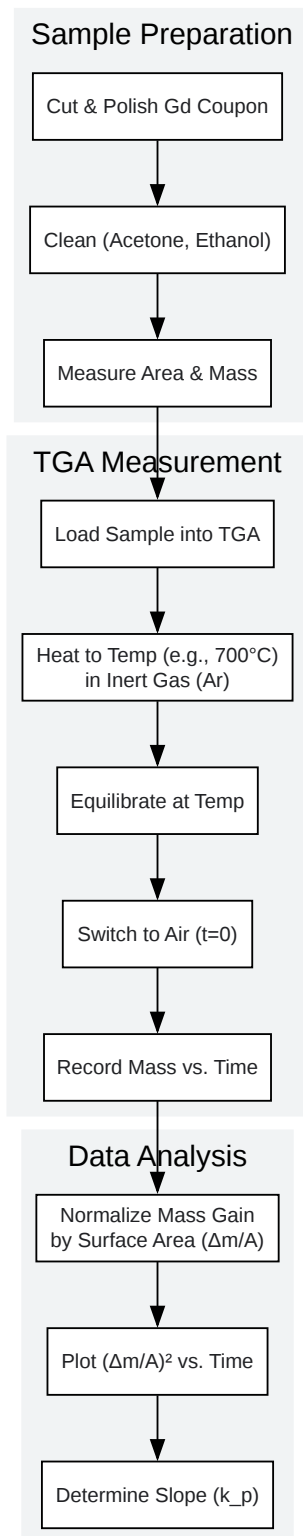
Objective: To determine the parabolic rate constant for the oxidation of **gadolinium** metal in air at a constant temperature.

Methodology:

- **Sample Preparation:** A small, flat coupon of high-purity **gadolinium** metal is cut to a precise geometry (e.g., 10x10x1 mm). The surface is polished to a mirror finish using a series of silicon carbide papers and diamond pastes, then cleaned ultrasonically in acetone and ethanol, and finally dried under a stream of inert gas (e.g., Argon). The initial surface area and mass are accurately measured.
- **Apparatus:** A high-precision thermogravimetric analyzer (e.g., Netzsch STA 449, TA Instruments Q500) equipped with a gas flow controller for synthetic air is used.
- **Experimental Procedure:** a. The Gd sample is placed in an alumina crucible and loaded into the TGA furnace. b. The furnace is purged with a high-purity inert gas (Argon, >99.999%) while heating to the desired isothermal temperature (e.g., 700°C) at a controlled rate (e.g., 20°C/min). c. The sample is allowed to thermally equilibrate at the target temperature for 15-30 minutes under the inert atmosphere. d. The gas is switched from inert to synthetic air at a controlled flow rate (e.g., 50 mL/min). This marks the start of the experiment ( $t=0$ ). e. The mass change of the sample is recorded as a function of time for the duration of the experiment (e.g., 2-4 hours).
- **Data Analysis:** a. The mass gain ( $\Delta m$ ) is normalized by the initial surface area of the sample ( $A$ ) to yield mass gain per unit area ( $\Delta m/A$ ). b. For a diffusion-controlled process following a parabolic rate law, the square of the mass gain per unit area is proportional to time:  $(\Delta m/A)^2 = k_p \cdot t$ , where  $k_p$  is the parabolic rate constant. c. A plot of  $(\Delta m/A)^2$  versus time ( $t$ ) is generated. The slope of the linear portion of this graph gives the value of  $k_p$ .

The following diagram outlines the experimental workflow for TGA.

## Thermogravimetric Analysis (TGA) Workflow

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Caption: Experimental workflow for determining oxidation kinetics using TGA.

## X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nm of a material's surface, making it ideal for analyzing the thin oxide and hydroxide layers on **gadolinium**.

Objective: To identify the chemical species (e.g., Gd, Gd<sub>2</sub>O<sub>3</sub>, Gd(OH)<sub>3</sub>) on the surface of a **gadolinium** sample exposed to moist air.

Methodology:

- Sample Preparation: A **gadolinium** sample is prepared as in the TGA protocol. It is then exposed to the environment of interest (e.g., ambient laboratory air for 24 hours).
- Apparatus: An XPS system (e.g., Kratos Axis Ultra, Thermo Scientific K-Alpha) with a monochromatic Al K $\alpha$  X-ray source (1486.6 eV) is used. The analysis chamber must be under ultra-high vacuum (UHV, <10<sup>-9</sup> torr).
- Experimental Procedure: a. The sample is loaded into the UHV analysis chamber. b. A low-resolution survey scan (0-1200 eV binding energy) is performed to identify all elements present on the surface. c. High-resolution scans are acquired for the specific elemental regions of interest: Gd 4d, O 1s, and C 1s (for adventitious carbon reference). d. To analyze the layer thickness, angle-resolved XPS (ARXPS) can be performed by tilting the sample relative to the analyzer, which changes the effective analysis depth.
- Data Analysis: a. The binding energy scale is calibrated using the adventitious C 1s peak at 284.8 eV. b. The high-resolution spectra are analyzed using specialized software (e.g., CasaXPS). The peaks are deconvoluted into their constituent chemical state components. c. Expected Binding Energies:

- Gd 4d: Metallic Gd appears at ~141.5 eV. In Gd<sub>2</sub>O<sub>3</sub>, this peak shifts to a higher binding energy of ~143.0 eV.[2]
- O 1s: The peak for oxide (O<sup>2-</sup> in Gd<sub>2</sub>O<sub>3</sub>) is typically found around 529.5 eV. The peak for hydroxide (-OH in Gd(OH)<sub>3</sub>) appears at a higher binding energy, around 531.5 eV. d. The relative areas of the deconvoluted peaks are used to quantify the proportions of each chemical state on the surface.



## Electrochemical Impedance Spectroscopy (EIS) for Corrosion Analysis

EIS is a non-destructive technique used to study corrosion processes. It provides information about the resistance of the protective surface layer (film resistance) and the rate of the corrosion reaction at the metal-electrolyte interface (charge transfer resistance).

Objective: To evaluate the corrosion resistance of **gadolinium** in a saline solution.

Methodology:

- **Sample Preparation:** A **gadolinium** sample is embedded in an insulating epoxy resin, leaving a well-defined surface area exposed. The exposed surface is polished and cleaned as previously described.
- **Apparatus:** A potentiostat with a frequency response analyzer (e.g., Gamry Interface 1010, Bio-Logic SP-150) is used. A standard three-electrode electrochemical cell is employed, consisting of the **gadolinium** sample as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).
- **Experimental Procedure:** a. The cell is filled with the electrolyte (e.g., 0.9% NaCl solution to simulate physiological conditions). b. The system is allowed to stabilize for 30-60 minutes while monitoring the open-circuit potential (OCP). c. Once the OCP is stable, the EIS measurement is performed. A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz). d. The resulting AC current and phase shift are measured.
- **Data Analysis:** a. The data is typically presented as Nyquist and Bode plots. b. The impedance data is fitted to an equivalent electrical circuit (EEC) model. A simple Randles circuit can be used as a starting point, which includes the solution resistance ( $R_s$ ), the charge transfer resistance ( $R_{ct}$ ), and the double-layer capacitance ( $C_{dl}$ ). For a passivated surface, the circuit is often modified to include the resistance and capacitance of the surface film. c. The value of  $R_{ct}$  is inversely proportional to the corrosion rate. A higher  $R_{ct}$  value indicates better corrosion resistance.

## Conclusion

**Gadolinium** metal is a highly reactive element that readily interacts with oxygen and water. Its reaction with oxygen is thermodynamically spontaneous, forming a surface layer of  $\text{Gd}_2\text{O}_3$ . In aqueous environments, it corrodes to form  $\text{Gd}(\text{OH})_3$ . The kinetics of these reactions are complex and dictate the passivation and long-term stability of the metal. For professionals in materials science and drug development, particularly those working with **gadolinium**-based agents, a thorough understanding of these fundamental reactions is essential for predicting material lifetime, ensuring product stability, and mitigating potential toxicity associated with the release of free  $\text{Gd}^{3+}$  ions. The experimental protocols outlined provide a robust framework for quantifying and characterizing these critical surface interactions.

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